
5-(4-bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Mécanisme D'action
The mechanism of action of 5-(4-bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. The compound's antimicrobial activity is thought to be due to its ability to disrupt the bacterial cell wall and membrane.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole can induce DNA damage, increase reactive oxygen species (ROS) production, and decrease mitochondrial membrane potential in cancer cells. The compound's antimicrobial activity is thought to be due to its ability to disrupt the bacterial cell wall and membrane.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(4-bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole in lab experiments is its high potency against cancer cells and pathogenic microorganisms. However, the compound's low solubility in water and limited bioavailability may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on 5-(4-bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole. Some of these include:
1. Investigating the compound's potential use as a fluorescent probe for the detection of metal ions.
2. Optimizing the synthesis method to improve the yield and purity of the compound.
3. Developing novel formulations of 5-(4-bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole to improve its solubility and bioavailability.
4. Studying the compound's mechanism of action in more detail to better understand its anticancer and antimicrobial activities.
5. Investigating the compound's potential use in combination therapy with other anticancer or antimicrobial agents.
Méthodes De Synthèse
The synthesis of 5-(4-bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole can be achieved through various methods, including the reaction of 4-bromobenzohydrazide with 2-chlorobenzaldehyde in the presence of phosphorous oxychloride and triethylamine. Another method involves the reaction of 2-chlorobenzaldehyde with 4-bromo-1,2-phenylenediamine in the presence of acetic anhydride and phosphorous oxychloride. The yield of the compound can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
5-(4-bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The compound has also shown promising antimicrobial activity against several pathogenic bacteria and fungi. In addition, 5-(4-bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
5-(4-bromophenyl)-3-[(2-chlorophenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O/c16-12-7-5-10(6-8-12)15-18-14(19-20-15)9-11-3-1-2-4-13(11)17/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNYTPXVTBNNEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NOC(=N2)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

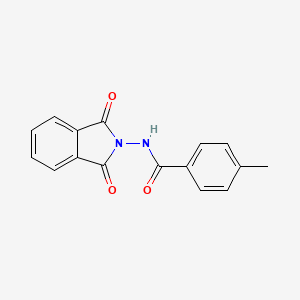
![N-[4-(butyrylamino)phenyl]nicotinamide](/img/structure/B5788604.png)


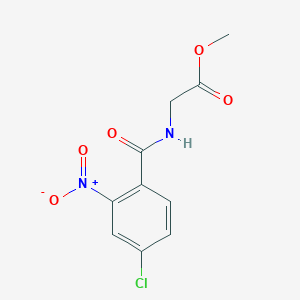
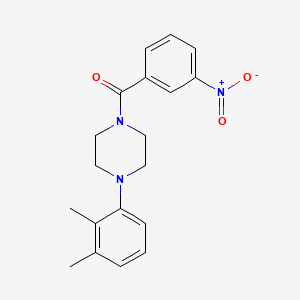
![2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5788635.png)
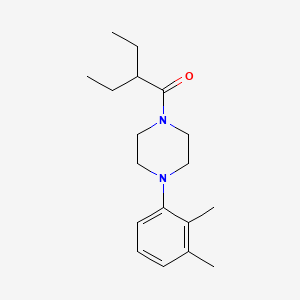
![1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine](/img/structure/B5788652.png)
![N-(3-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5788659.png)
![2-fluorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5788669.png)
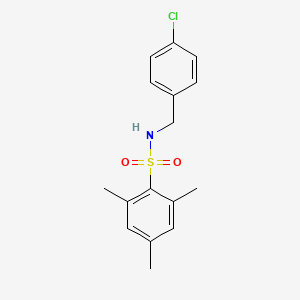

![2-[(4-chlorobenzyl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5788694.png)